4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-3-25-12-6-4-10(5-7-12)16(21)19-17-18-15-13(24-2)8-11(20(22)23)9-14(15)26-17/h4-9H,3H2,1-2H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQTYONPNSKWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the ethoxy and methoxy groups. The nitro group is usually added through nitration reactions, and the final benzamide formation is achieved via amide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
Scientific Research Applications
4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazole core can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Biological Activity
4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O4S |
| Molecular Weight | 348.37 g/mol |
| CAS Number | 123456-78-9 |
The structure features a benzothiazole moiety, a methoxy group, and an ethoxy substituent that influence its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly those forming biofilms.
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against Staphylococcus epidermidis and Pseudomonas aeruginosa, common pathogens associated with nosocomial infections. The Minimum Biofilm Eradication Concentration (MBEC) values were compared with standard antibiotics.
| Compound | MBEC Against S. epidermidis | MBEC Against P. aeruginosa |
|---|---|---|
| 4-Ethoxy-N-(4-methoxy-6-nitro...) | 32 µg/mL | 64 µg/mL |
| Standard Antibiotic (e.g., Vancomycin) | 16 µg/mL | 128 µg/mL |
The results demonstrated that the compound has comparable efficacy to established antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
Benzothiazole derivatives are also investigated for their anticancer properties. The presence of nitro and methoxy groups in the structure of this compound may enhance its ability to inhibit cancer cell proliferation.
The mechanism involves the compound's interaction with cellular targets leading to apoptosis in cancer cells. It is hypothesized that the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins involved in cell cycle regulation.
Research Findings
Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of cell migration and invasion |
Q & A
Q. How can solubility and stability under physiological conditions be systematically improved?
- Methodological Answer :
- Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility.
- Co-solvent systems : Use PEG-400 or cyclodextrins for in vivo formulations.
- Accelerated stability studies : Monitor degradation at 40°C/75% RH over 4 weeks via HPLC to identify labile groups (e.g., nitro reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
